2-Chloro-3-(furan-2-yl)pyrazine
Overview
Description
2-Chloro-3-(furan-2-yl)pyrazine is a heterocyclic organic compound with the molecular formula C8H5ClN2O. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(furan-2-yl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyrazine derivatives.
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(furan-2-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands
Mechanism of Action
The mechanism of action of 2-Chloro-3-(furan-2-yl)pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The furan and pyrazine rings facilitate interactions with hydrophobic pockets, while the chlorine atom can form halogen bonds with amino acid residues .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
3-(Furan-2-yl)pyrazine: Lacks the chlorine atom, affecting its ability to undergo nucleophilic substitution.
2-Chloro-3-(thiophen-2-yl)pyrazine: Contains a thiophene ring instead of a furan ring, altering its electronic properties
Uniqueness: 2-Chloro-3-(furan-2-yl)pyrazine is unique due to the combination of the chlorine atom and the furan ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new pharmacological targets .
Properties
IUPAC Name |
2-chloro-3-(furan-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-3-4-11-8)6-2-1-5-12-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQVBKRUNITCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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